molecular formula C18H16N2O4S2 B2386579 1-(3-((3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1421525-25-8

1-(3-((3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2386579
CAS No.: 1421525-25-8
M. Wt: 388.46
InChI Key: YVMBGWFTJIBMKH-UHFFFAOYSA-N
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Description

1-(3-((3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound with a molecular formula of C18H16N2O4S2. This compound features a benzothiazole moiety, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

The synthesis of 1-(3-((3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone involves multiple steps. One common synthetic route includes the following steps :

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative through the reaction of 2-aminothiophenol with a suitable aldehyde.

    Azetidine Ring Formation: The benzothiazole derivative is then reacted with an azetidine derivative to form the azetidin-1-yl moiety.

    Sulfonylation: The azetidin-1-yl derivative is further reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Final Coupling: The final step involves coupling the sulfonylated azetidine derivative with a phenyl ethanone derivative under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-(3-((3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including :

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

1-(3-((3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone has a wide range of scientific research applications, including :

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, including infections, inflammation, and cancer. Preclinical studies often focus on its efficacy and safety profiles.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-((3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways . The benzothiazole moiety is known to interact with enzymes and receptors involved in inflammatory and microbial processes. For example, it may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory mediators. Additionally, the compound may interfere with microbial cell wall synthesis or DNA replication, contributing to its antimicrobial effects .

Comparison with Similar Compounds

1-(3-((3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone can be compared with other benzothiazole derivatives and azetidine-containing compounds :

    Benzothiazole Derivatives: Compounds like 2-(4-morpholinyl)benzothiazole and 2-(4-piperidinyl)benzothiazole share similar biological activities, including anti-inflammatory and antimicrobial properties. the presence of the azetidine and sulfonyl groups in this compound may enhance its potency and selectivity.

    Azetidine-Containing Compounds: Azetidine derivatives such as azetidine-2-carboxylic acid and azetidine-3-ol are known for their biological activities. The combination of the azetidine ring with the benzothiazole moiety in this compound provides a unique scaffold with potential synergistic effects.

Properties

IUPAC Name

1-[3-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]sulfonylphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-12(21)13-5-4-6-15(9-13)26(22,23)20-10-14(11-20)24-18-19-16-7-2-3-8-17(16)25-18/h2-9,14H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMBGWFTJIBMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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